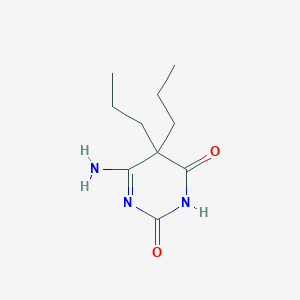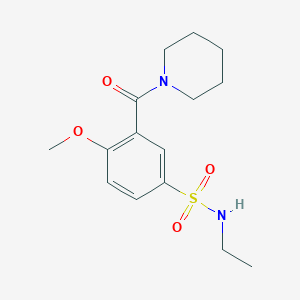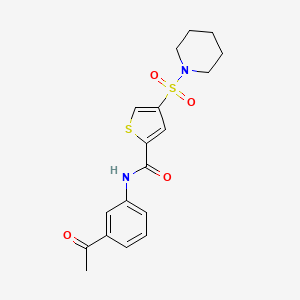
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. This compound has been synthesized and studied for its various applications in scientific research.
Mechanism of Action
The mechanism of action of 3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation, tumor growth, and bacterial infections in animal models.
Advantages and Limitations for Lab Experiments
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits various pharmacological activities. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
Future Directions
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several potential future directions. It can be modified to improve its pharmacological properties such as solubility and bioavailability. This compound can also be used as a starting point for the synthesis of new compounds with improved pharmacological activities. Additionally, this compound can be studied further for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. It has been synthesized and studied for its various applications in scientific research. This compound exhibits various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, and it can be studied further for its potential use in the treatment of various diseases.
Synthesis Methods
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-fluorobenzohydrazide with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-fluoro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXYFVVWTUMNP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5600309.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)


![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)

![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)

![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)